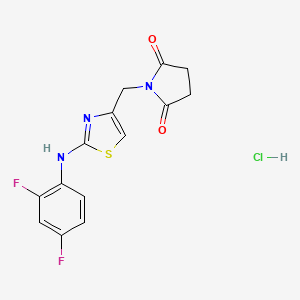

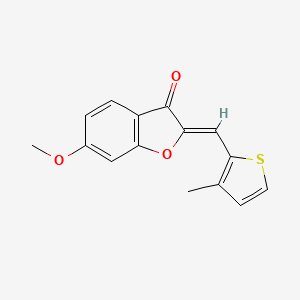

![molecular formula C21H16N2O2S B2959103 (E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide CAS No. 391866-94-7](/img/structure/B2959103.png)

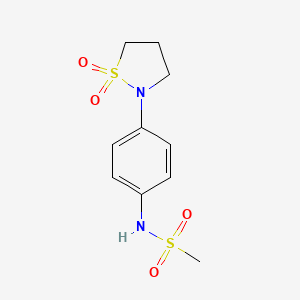

(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide” is a derivative of thiazole bearing Schiff base . It’s a pharmacologically active compound used in the treatment of acute and chronic inflammation, pain relief, and fever .

Molecular Structure Analysis

The molecular structure of this compound was analyzed using density functional theory (DFT). The energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .Chemical Reactions Analysis

The chemical reactions of this compound involve its interaction with the cyclooxygenase enzyme (COX-1 and COX-2). The compound was docked inside the crystal structure of the enzyme to evaluate its binding potency with the active site of the enzyme .Aplicaciones Científicas De Investigación

Crystallographic Insights

The crystal structures of related furan-containing N-tosylacrylamide compounds have been studied to understand their conformation and molecular interactions. These studies reveal details about the orientation of furan and other rings relative to the acrylamide plane, highlighting the compound's structural characteristics and potential for forming specific molecular arrangements (Cheng et al., 2016).

Organic Synthesis and Catalysis

Compounds related to "(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide" have been used in the development of novel organic synthesis methods. For example, the activation and borylation of furans catalyzed by iron complexes with N-heterocyclic carbene ligands have been reported, showcasing applications in the synthesis of arylated products from furans (Hatanaka et al., 2010).

Biological Activity

Some furan derivatives have shown potential in vitro cytotoxic activity against various cancer cell lines, offering insights into structure-activity relationships and the impact of substituents on biological potency (Sa̧czewski et al., 2004). Another study has identified the growth-promoting activity of a γ-lactone carboxylic acid derived from furanyl compounds on E. coli, suggesting potential applications in microbiology and stem cell research (Denton et al., 2021).

Advanced Materials

The synthesis and characterization of pH-sensitive polymeric materials derived from acrylated phenolphthalein derivatives, including furan-containing structures, have been explored. These materials demonstrate color-switchable properties under different pH conditions, indicating applications in smart materials and sensors (Fleischmann et al., 2012).

Antiviral Research

A novel chemical compound structurally related to "this compound" has been identified as a potent inhibitor against the SARS coronavirus helicase. This compound suppresses enzymatic activities essential for the virus's replication, offering a promising avenue for antiviral drug development (Lee et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-4-10-18-19(13-14)26-21(23-18)15-5-7-16(8-6-15)22-20(24)11-9-17-3-2-12-25-17/h2-13H,1H3,(H,22,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIMVROHPLMYOC-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

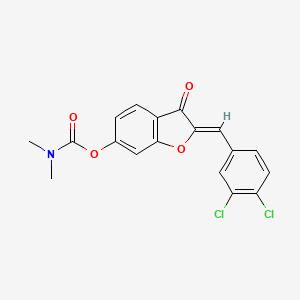

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

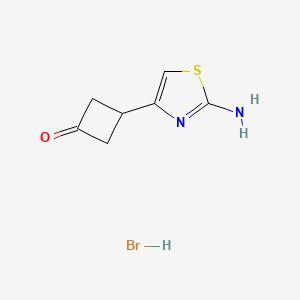

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

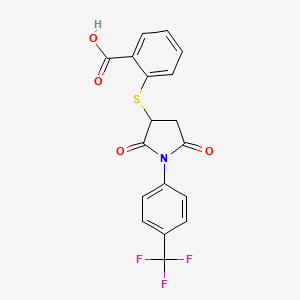

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)